molecular formula C8H14N2S B1277130 5-Ethyl-4-propyl-thiazol-2-ylamine CAS No. 30709-63-8

5-Ethyl-4-propyl-thiazol-2-ylamine

Cat. No. B1277130
CAS RN: 30709-63-8
M. Wt: 170.28 g/mol
InChI Key: JGWJSBCQVNZWSA-UHFFFAOYSA-N
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Description

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their relevance in medicinal chemistry. These compounds, which are part of the azaheterocycles family, exhibit a variety of biological activities and are thus of great interest for pharmaceutical development .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and interactions with various reagents. For instance, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized and characterized, crystallizing in the monoclinic system . Similarly, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines were synthesized, with their structures determined at low temperatures . Other methods include the cyclization of thioamide with chloroacetoacetate , and the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to produce a range of thiazole compounds . Additionally, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds has been reported .

Molecular Structure Analysis

The molecular structures of these thiazole derivatives are characterized by various spectroscopic methods, including IR, NMR, and MS spectra . Crystallographic studies often reveal intricate hydrogen bonding patterns and molecular interactions, such as the R2^2(8) dimer motifs found in some of the compounds . The molecular electrostatic potential maps and frontier molecular orbitals are analyzed using quantum chemical computations to understand the electronic properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, leading to the formation of new compounds with potentially interesting properties. For example, reactions with triphenylborane can lead to unusual products with distinct optical properties . The interaction of thiazole derivatives with various amines can result in compounds with stabilized push-pull systems . These reactions are often guided by the electronic structure of the thiazole moiety and its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of noncovalent interactions, such as hydrogen bonds and halogen interactions, can significantly influence the stability and reactivity of these compounds . Vibrational spectroscopy provides insights into the molecular vibrations and the nature of chemical bonds within the molecules . The electronic properties, such as HOMO-LUMO gaps, are crucial for understanding the reactivity and potential applications of these compounds in electronic devices or as pharmaceuticals . Thermodynamic properties and polarizability also contribute to the overall profile of these molecules .

Scientific Research Applications

Chemical Transformations and Synthesis

Researchers have utilized 5-Ethyl-4-propyl-thiazol-2-ylamine and its derivatives in various chemical transformations. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a derivative, was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the compound's versatility in creating complex molecular structures (Albreht et al., 2009).

Biological Activity and Therapeutic Potential

5-Ethyl-4-propyl-thiazol-2-ylamine derivatives have been synthesized and evaluated for their potential in treating various health conditions. For instance, some derivatives were screened for their anthelmintic and anti-inflammatory activities, displaying promising results (Shetty et al., 2010). Similarly, a study focusing on CDK inhibitors synthesized 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which showed potential as ATP-antagonistic CDK2 inhibitors, suggesting possible applications in cancer treatment (Wang et al., 2004).

Antimicrobial Properties

Derivatives of 5-Ethyl-4-propyl-thiazol-2-ylamine have also been synthesized and tested for their antimicrobial properties. A study synthesized sulfide and sulfone derivatives and tested them against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Badiger et al., 2013).

Cancer Research

In cancer research, thiazolyl derivatives have been synthesized and shown to exhibit anti-breast cancer properties. A study evaluated the antitumor activities of these derivatives against MCF-7 tumor cells, comparing them with reference drugs and revealing promising activities of specific compounds (Mahmoud et al., 2021).

properties

IUPAC Name

5-ethyl-4-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-3-5-6-7(4-2)11-8(9)10-6/h3-5H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWJSBCQVNZWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303206
Record name 5-Ethyl-4-propyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30709-63-8
Record name 5-Ethyl-4-propyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30709-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-4-propyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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